molecular formula C14H21N5O4 B1437738 Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate CAS No. 1033194-53-4

Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate

Cat. No.: B1437738
CAS No.: 1033194-53-4
M. Wt: 323.35 g/mol
InChI Key: OCKNCISTHVYCDP-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The exact mode of action of Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be determined through further scientific investigation.

Biological Activity

Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is a compound of interest in various fields, particularly in pharmaceutical and biochemical research. This article explores its biological activity, applications, and relevant research findings.

  • CAS Number : 1033194-53-4
  • Molecular Formula : C14H21N5O4
  • Structural Characteristics : The compound contains a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities.

Biological Activity

The biological activity of this compound is primarily associated with its potential as an anti-cancer and anti-inflammatory agent. It has been shown to interact with various biological targets, making it a candidate for therapeutic development.

Pharmaceutical Applications

  • Anti-Cancer Activity :
    • The pyrazolo[3,4-D]pyrimidine structure is linked to the inhibition of specific kinases involved in cancer progression. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, leading to tumor growth inhibition in preclinical models .
    • A study highlighted the efficacy of related compounds in inhibiting WEE1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. This inhibition can sensitize cancer cells to DNA-damaging agents .
  • Anti-Inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways has been investigated. It shows promise in reducing pro-inflammatory cytokines, suggesting potential therapeutic benefits for inflammatory diseases .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme interactions:

  • Enzyme Targets : It has been shown to inhibit specific enzymes that are critical in metabolic pathways, providing insights into its mechanism of action and potential therapeutic targets .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxicity against a range of cancer cell lines, including those resistant to conventional therapies. The IC50 values indicate potent activity comparable to established chemotherapeutics .
  • Metabolic Stability :
    • Research on metabolic stability revealed that modifications to the pyrazolo-pyrimidine scaffold can enhance the compound's pharmacokinetic properties while maintaining its biological activity. This is crucial for developing effective therapies with reduced side effects .

Agricultural Chemistry

The unique structure of this compound allows it to be explored as a potential agrochemical:

  • It may serve as an active ingredient in developing safer pesticides or herbicides, aimed at specific pests while minimizing environmental impact .

Material Science

In material science, the compound's properties could be leveraged for creating advanced materials with enhanced durability and resistance to environmental factors. Its incorporation into polymers could lead to innovations in coatings and other industrial applications .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-CancerInhibits tumor growth; effective against various cell lines
Anti-InflammatoryModulates inflammatory responses
Enzyme InhibitionTargets key enzymes in metabolic pathways
Agricultural UsePotential as a pesticide or herbicide
Material ScienceEnhances durability in polymers

Properties

IUPAC Name

tert-butyl N-[[1-(2-methoxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-14(2,3)23-13(21)15-8-10-17-11-9(12(20)18-10)7-16-19(11)5-6-22-4/h7H,5-6,8H2,1-4H3,(H,15,21)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKNCISTHVYCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2CCOC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate
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Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate
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Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate
Reactant of Route 4
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Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate
Reactant of Route 5
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Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.